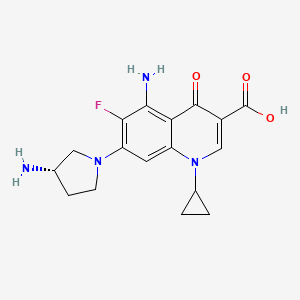
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-nitrobenzoate” is a synthetic organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-nitrobenzoate” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor such as urea or thiourea, the pyrimidine ring can be constructed through cyclization reactions.
Attachment of the Pentyl Chain: The pentyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Esterification with 4-Nitrobenzoic Acid: The final step involves esterification of the pyrimidine derivative with 4-nitrobenzoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.
Substitution: The pyrimidine ring and the ester linkage can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
Oxidation Products: Nitroso derivatives, hydroxylamine derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyrimidine and ester derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. The nitrobenzoate moiety may also contribute to biological activity, making this compound a candidate for drug discovery and development.
Medicine
Medicinally, compounds with pyrimidine and nitrobenzoate groups have been investigated for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar therapeutic applications.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its potential chemical reactivity and stability.
作用機序
The mechanism of action of “5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-nitrobenzoate” would depend on its specific biological target. Generally, pyrimidine derivatives can interact with nucleic acids or proteins, affecting cellular processes. The nitrobenzoate group may also play a role in redox reactions within cells, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
- 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl benzoate
- 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-methylbenzoate
- 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-chlorobenzoate
Uniqueness
The presence of the nitro group in “5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-nitrobenzoate” distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it unique in its class.
特性
CAS番号 |
4337-23-9 |
|---|---|
分子式 |
C16H17N3O6 |
分子量 |
347.32 g/mol |
IUPAC名 |
5-(2,4-dioxopyrimidin-1-yl)pentyl 4-nitrobenzoate |
InChI |
InChI=1S/C16H17N3O6/c20-14-8-10-18(16(22)17-14)9-2-1-3-11-25-15(21)12-4-6-13(7-5-12)19(23)24/h4-8,10H,1-3,9,11H2,(H,17,20,22) |
InChIキー |
SHDBEKXBKNFOPE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)OCCCCCN2C=CC(=O)NC2=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-[(Ethanesulfinyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12907029.png)



![6-[(3,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907069.png)



